molecular formula C12H8ClN3OS B8624436 N-(6-chloro-1H-indazol-3-yl)-2-thiophenecarboxamide

N-(6-chloro-1H-indazol-3-yl)-2-thiophenecarboxamide

Cat. No. B8624436
M. Wt: 277.73 g/mol
InChI Key: QRUMCIZXFCVYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1H-indazol-3-yl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H8ClN3OS and its molecular weight is 277.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-1H-indazol-3-yl)-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-1H-indazol-3-yl)-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(6-chloro-1H-indazol-3-yl)-2-thiophenecarboxamide

Molecular Formula

C12H8ClN3OS

Molecular Weight

277.73 g/mol

IUPAC Name

N-(6-chloro-1H-indazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H8ClN3OS/c13-7-3-4-8-9(6-7)15-16-11(8)14-12(17)10-2-1-5-18-10/h1-6H,(H2,14,15,16,17)

InChI Key

QRUMCIZXFCVYTO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NNC3=C2C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.64 cm3 of 2-thiophenecarbonyl chloride is added to 1 g of 6-chloro-1H-indazole-3-amine in 15 cm3 of pyridine, after cooling to about 6° C. with an ice bath, the reaction medium is then allowed to return to room temperature over 17 hours and concentrated to dryness under reduced pressure (2 kPa; 45° C.), and the residue is then taken up in 20 cm3 of ethyl acetate, 20 cm3 of water and 20 cm3 of saturated aqueous sodium chloride solution. The organic phase is separated out after settling of the phases has taken place, dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2 kPa; 45° C.), and the residue is then purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 15-40 μm; diameter 3 cm), eluting with a dichloromethane/methanol mixture (99/1 by volume). The fractions containing the expected product are combined and evaporated under reduced pressure (2 kPa; 50° C.); after drying (90 Pa; 50° C.), 660 mg of N-(6-chloro-1H-indazol-3-yl)-2-thiophenecarboxamide are obtained in the form of a pale yellow solid melting at 215° C.
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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